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ART558

Polθ polymerase inhibition IC50 comparison domain selectivity

Researchers studying Polθ-dependent DNA repair often face tool compounds lacking domain specificity. ART558 addresses this gap as a first-in-class allosteric Polθ polymerase domain inhibitor (IC50=7.9 nM). • Exclusive polymerase domain targeting-no helicase activity; uncompetitive with dsDNA, traps Polθ in closed conformation. • Synthetic lethality in BRCA1/2-mutant & 53BP1-deficient, PARP inhibitor-resistant models. • Inactive enantiomer ART615 available for rigorous on-target control experiments. Supplied with ≥98% purity, comprehensive CoA, and global logistics support.

Molecular Formula C21H21F3N4O2
Molecular Weight 418.4 g/mol
Cat. No. B8198336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameART558
Molecular FormulaC21H21F3N4O2
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N(C)C(=O)C2C(CCN2C3=NC(=CC(=C3C#N)C(F)(F)F)C)O
InChIInChI=1S/C21H21F3N4O2/c1-12-5-4-6-14(9-12)27(3)20(30)18-17(29)7-8-28(18)19-15(11-25)16(21(22,23)24)10-13(2)26-19/h4-6,9-10,17-18,29H,7-8H2,1-3H3/t17-,18+/m1/s1
InChIKeyYHMDHAMZFMNMTF-MSOLQXFVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ART558: A First-in-Class Allosteric DNA Polymerase Theta (Polθ) Inhibitor for Precision Oncology Research


ART558 (CAS: 2603528-97-6) is a nanomolar potent, low molecular weight, allosteric inhibitor of the polymerase domain of DNA polymerase theta (Polθ, encoded by POLQ), with a biochemical IC50 of 7.9 nM for Polθ polymerase activity [1]. As a member of the N-(m-tolyl)acetamide derivative class, ART558 was discovered and characterized as a first-in-class in vitro chemical probe that selectively inhibits Polθ without affecting other major DNA repair pathways or human DNA polymerases [1][2]. The compound serves as a critical tool for interrogating theta-mediated end joining (TMEJ) and synthetic lethality in homologous recombination-deficient cancer models.

Why Generic Substitution Fails: The Critical Distinction of ART558's Allosteric Polymerase-Trapping Mechanism


Generic substitution with other Polθ-targeting agents is not scientifically valid because ART558 possesses a unique allosteric mechanism of action that distinguishes it from both alternative Polθ inhibitors and simple ATP-competitive kinase inhibitors [1]. Unlike the antibiotic novobiocin, which primarily inhibits the N-terminal helicase/ATPase domain of Polθ, ART558 specifically targets the C-terminal polymerase domain [1][2]. Critically, ART558 acts as a non-competitive inhibitor with respect to dNTPs and an uncompetitive inhibitor with respect to dsDNA, effectively trapping the Polθ polymerase on DNA in a closed conformation for extended periods—a mechanism not shared by other Polθ inhibitors like RP-6685 or novobiocin [1][3]. This distinct mechanism of action and its profound selectivity profile—demonstrated inactivity against Polα, Polγ, Polη, Polν, PARP1, PARP2, and a panel of 78 oncology-focused kinases—render ART558 a non-interchangeable, specific probe for dissecting Polθ polymerase biology [1][4].

ART558 Product-Specific Quantitative Evidence Guide: Differentiated Performance Metrics for Informed Procurement


Biochemical Potency and Domain Specificity vs. Novobiocin

ART558 exhibits nanomolar potency (IC50 = 7.9 nM) against the polymerase domain of Polθ in a primer extension assay, whereas the comparator novobiocin is a known inhibitor of the Polθ ATPase/helicase domain and does not inhibit the polymerase domain with comparable potency [1][2]. This direct head-to-head distinction in domain targeting is critical for experiments designed to isolate the contribution of Polθ polymerase activity.

Polθ polymerase inhibition IC50 comparison domain selectivity

Selectivity Profile vs. Other DNA Polymerases and Kinases

ART558 demonstrates exceptional selectivity, with an IC50 > 100 nM against related human DNA polymerases (Polα, Polγ, Polη, and Polν) and no measurable activity (IC50 > 120 µM) against a panel of 78 oncology-focused kinases, including PARP1 and PARP2 [1][2]. In stark contrast, many early Polθ inhibitors like novobiocin exhibit broader cellular activities, including effects on topoisomerase II and other targets [1]. This selectivity profile establishes ART558 as a more precise chemical probe for Polθ biology.

off-target activity selectivity panel chemical probe validation

Mechanistic Differentiation: DNA-Trapping Mechanism vs. RP-6685

A defining feature of ART558 is its unique mechanism of action: it is a non-competitive inhibitor with respect to dNTPs and an uncompetitive inhibitor with respect to dsDNA, which results in the trapping of Polθ on DNA for over 40 minutes [1][2]. While RP-6685 is another potent Polθ polymerase inhibitor (reported IC50 ≈ 5.8 nM in a PicoGreen assay), it does not share this DNA-trapping mechanism, highlighting a fundamental mechanistic divergence between these two inhibitors [1].

allosteric inhibition DNA trapping polymerase mechanism

Synthetic Lethality in BRCA-Deficient Cells vs. PARP Inhibitor Resistance

ART558 elicits potent synthetic lethality in BRCA1- or BRCA2-mutant tumor cells (e.g., IC50 of ~150 nM in an MMEJ cellular reporter assay) and enhances the effects of the PARP inhibitor olaparib [1][2]. Importantly, while PARP inhibitors are standard-of-care for BRCA-mutant cancers, resistance often emerges through restoration of HR or loss of 53BP1/Shieldin. ART558, through its inhibition of the backup TMEJ pathway, maintains activity in these PARPi-resistant contexts, a property that distinguishes it from PARP inhibitors themselves [1].

synthetic lethality BRCA1/2 mutation PARP inhibitor synergy

Availability of a Matched Inactive Control: ART615 Enantiomer

A critical differentiator for ART558 is the availability of a well-characterized, matched negative control: the enantiomer ART615. ART615 elicits <10% Polθ inhibition at 12 µM, a stark contrast to ART558's IC50 of 7.9 nM [1]. This >1500-fold difference in potency provides researchers with a powerful tool to confirm that observed cellular phenotypes are indeed due to on-target Polθ polymerase inhibition, rather than off-target or compound-specific effects [1][2]. Most other Polθ inhibitors, including RP-6685 and novobiocin, lack a similarly well-validated and commercially available inactive control.

negative control chemical probe enantiomer experimental validation

Optimal Research and Industrial Application Scenarios for ART558 in Precision Oncology


Probing the Polymerase-Dependent Functions of Polθ in DNA Repair

Given its exclusive inhibition of the polymerase domain (with no activity against the helicase domain) and its high selectivity over other DNA polymerases [1][2], ART558 is the optimal tool for dissecting the specific contribution of Polθ polymerase activity to theta-mediated end joining (TMEJ) in cellular models. This application is particularly relevant in studies comparing the roles of the Polθ polymerase and helicase domains.

Investigating Synthetic Lethality in BRCA-Mutant and PARP Inhibitor-Resistant Cancer Models

ART558's demonstrated ability to induce synthetic lethality in BRCA1/2-mutant cells and its maintained activity in 53BP1-deficient, PARP inhibitor-resistant backgrounds [1] make it the compound of choice for preclinical studies aimed at understanding and overcoming resistance to current DDR-targeted therapies.

Validating Polθ-Dependent Phenotypes Using the Matched Inactive Enantiomer ART615

The availability of the highly characterized, inactive enantiomer ART615 (<10% inhibition at 12 µM) [1] allows for rigorous experimental design. This pair is ideal for studies where unambiguous attribution of a cellular phenotype to on-target Polθ inhibition is required, adhering to best practices for chemical probe usage.

Mechanistic Studies on Polθ DNA-Trapping and Allosteric Inhibition

ART558's unique mechanism—non-competitive with dNTPs and uncompetitive with dsDNA, leading to Polθ trapping on DNA [1][2]—positions it as a unique tool for structural and biochemical investigations into the allosteric regulation of the Polθ polymerase domain and its interactions with DNA substrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


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